molecular formula C25H50ClNO2 B12659803 Allylbis(2-hydroxyethyl)oleylammonium chloride CAS No. 95873-53-3

Allylbis(2-hydroxyethyl)oleylammonium chloride

Cat. No.: B12659803
CAS No.: 95873-53-3
M. Wt: 432.1 g/mol
InChI Key: DMMNIJFBWQIYHR-AFEZEDKISA-M
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Description

Allylbis(2-hydroxyethyl)oleylammonium chloride: is a quaternary ammonium compound with the molecular formula C25H50ClNO2 and a molecular weight of 432.123 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allylbis(2-hydroxyethyl)oleylammonium chloride typically involves the reaction of oleylamine with allyl chloride and 2-chloroethanol under controlled conditions. The reaction is carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Allylbis(2-hydroxyethyl)oleylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Mechanism of Action

The mechanism of action of allylbis(2-hydroxyethyl)oleylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is attributed to its cationic nature, which allows it to bind to negatively charged microbial surfaces .

Comparison with Similar Compounds

  • Cetyltrimethylammonium chloride
  • Benzalkonium chloride
  • Dodecyltrimethylammonium chloride

Comparison: Allylbis(2-hydroxyethyl)oleylammonium chloride is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Compared to cetyltrimethylammonium chloride and benzalkonium chloride, it has a longer hydrophobic tail, which enhances its ability to interact with lipid membranes and provides superior conditioning properties in personal care products .

Properties

CAS No.

95873-53-3

Molecular Formula

C25H50ClNO2

Molecular Weight

432.1 g/mol

IUPAC Name

bis(2-hydroxyethyl)-[(Z)-octadec-9-enyl]-prop-2-enylazanium;chloride

InChI

InChI=1S/C25H50NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26(20-4-2,22-24-27)23-25-28;/h4,11-12,27-28H,2-3,5-10,13-25H2,1H3;1H/q+1;/p-1/b12-11-;

InChI Key

DMMNIJFBWQIYHR-AFEZEDKISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-]

Origin of Product

United States

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